molecular formula C11H12N2O4S B5286273 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole

1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B5286273
M. Wt: 268.29 g/mol
InChI Key: WPCGNJLRTLEEPJ-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group attached to a 2,4-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride by the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole involves its interaction with molecular targets through its sulfonyl and pyrazole functional groups. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, the sulfonyl group can form strong hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

  • 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine
  • 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine

Comparison: Compared to these similar compounds, 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. The presence of the pyrazole ring also distinguishes it from piperazine derivatives, potentially leading to different biological activities and applications.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-16-9-4-5-11(10(8-9)17-2)18(14,15)13-7-3-6-12-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCGNJLRTLEEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2C=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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